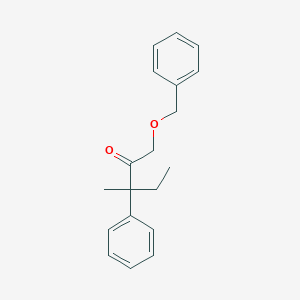![molecular formula C23H30N2O3 B14197685 2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one CAS No. 918479-70-6](/img/structure/B14197685.png)
2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Step 1: Formation of the piperazine ring through the reaction of ethylenediamine with a suitable dihalide.
Step 2: Introduction of the 3,4-dimethoxyphenyl group via a nucleophilic substitution reaction.
Step 3: Attachment of the 3-phenylpropyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one
- 2-(3,4-Dimethoxyphenyl)-1-[4-(4-phenylbutyl)piperazin-1-yl]ethan-1-one
Uniqueness
2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one is unique due to its specific structural features, such as the presence of both 3,4-dimethoxyphenyl and 3-phenylpropyl groups. These features may confer distinct pharmacological properties and make it a valuable compound for research and development.
特性
CAS番号 |
918479-70-6 |
|---|---|
分子式 |
C23H30N2O3 |
分子量 |
382.5 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H30N2O3/c1-27-21-11-10-20(17-22(21)28-2)18-23(26)25-15-13-24(14-16-25)12-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-11,17H,6,9,12-16,18H2,1-2H3 |
InChIキー |
WFHHQVLGBZBZJW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CCCC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


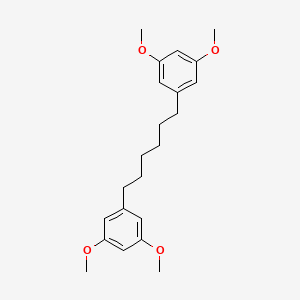
![1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14197607.png)
![4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14197608.png)
![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
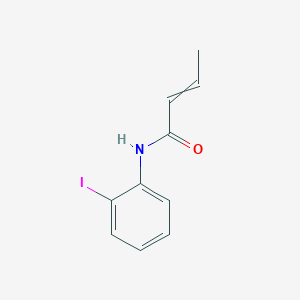
![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
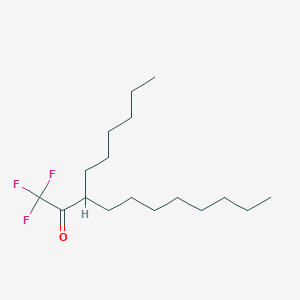
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
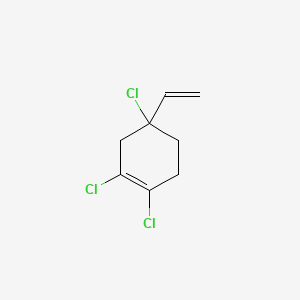

![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)

![N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B14197680.png)
